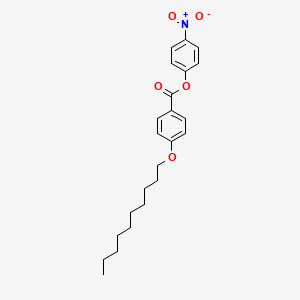

p-Nitrophenyl p-decyloxybenzoate

Overview

Description

p-Nitrophenyl p-decyloxybenzoate: is an organic compound with the molecular formula C23H29NO5 and a molecular weight of 399.48 g/mol . It is characterized by the presence of a nitrophenyl group and a decyloxybenzoate moiety, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl p-decyloxybenzoate typically involves the esterification of 4-nitrophenol with 4-decyloxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs while ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Hydrolysis Reactions: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 4-decyloxybenzoic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products:

Substitution: Substituted nitrophenyl derivatives.

Reduction: p-Aminophenyl p-decyloxybenzoate.

Hydrolysis: 4-Nitrophenol and 4-decyloxybenzoic acid.

Scientific Research Applications

Chemistry: p-Nitrophenyl p-decyloxybenzoate is used as a substrate in enzymatic assays to study esterases and lipases. Its hydrolysis by these enzymes can be monitored spectrophotometrically due to the release of p-nitrophenol, which absorbs at 405 nm .

Biology: In biological research, this compound is employed to investigate enzyme kinetics and inhibition. It serves as a model compound to study the catalytic mechanisms of various hydrolases.

Medicine: The compound is used in drug discovery and development to screen for potential inhibitors of esterases and lipases, which are therapeutic targets for conditions like obesity and hyperlipidemia.

Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of p-Nitrophenyl p-decyloxybenzoate involves its interaction with enzymes such as esterases and lipases. The compound binds to the active site of these enzymes, where the ester bond is hydrolyzed, releasing p-nitrophenol and 4-decyloxybenzoic acid . The hydrolysis reaction proceeds through a nucleophilic attack on the carbonyl carbon of the ester bond, followed by the formation of a tetrahedral intermediate and subsequent breakdown to the final products.

Comparison with Similar Compounds

p-Nitrophenyl acetate: Another ester used in enzymatic assays to study esterases.

p-Nitrophenyl butyrate: Similar to p-Nitrophenyl p-decyloxybenzoate but with a shorter alkyl chain.

p-Nitrophenyl palmitate: Used to study lipase activity with a longer alkyl chain.

Uniqueness: this compound is unique due to its specific structure, which includes a decyloxybenzoate moiety. This structural feature provides distinct physicochemical properties, such as increased hydrophobicity and a higher molecular weight, making it suitable for studying enzyme-substrate interactions in different environments compared to its shorter-chain analogs .

Properties

IUPAC Name |

(4-nitrophenyl) 4-decoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO5/c1-2-3-4-5-6-7-8-9-18-28-21-14-10-19(11-15-21)23(25)29-22-16-12-20(13-17-22)24(26)27/h10-17H,2-9,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYQHCBATGVPGPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30213005 | |

| Record name | p-Nitrophenyl p-decyloxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63635-84-7 | |

| Record name | p-Nitrophenyl p-decyloxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063635847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nitrophenyl p-decyloxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

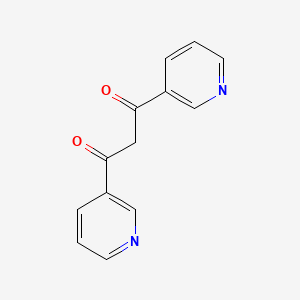

Q1: What is the significance of p-Nitrophenyl p-decyloxybenzoate's interaction with BaTiO3 particles in liquid crystal systems?

A: this compound is a smectic A liquid crystal. [] The research demonstrates that the addition of ferroelectric BaTiO3 particles to this liquid crystal significantly reduces the threshold voltage required for the planar-homeotropic transition. [] This is primarily attributed to the strong electric field generated around the polarized BaTiO3 particles, influencing the orientation of the liquid crystal molecules more effectively. [] This finding has implications for developing liquid crystal displays with lower operating voltages and improved energy efficiency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.